molecular formula C10H12ClN B1613281 1-(4-Chlorophenyl)cyclobutanamine CAS No. 75095-80-6

1-(4-Chlorophenyl)cyclobutanamine

Cat. No.: B1613281
CAS No.: 75095-80-6
M. Wt: 181.66 g/mol
InChI Key: BIUYXIXKGQWDNE-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)cyclobutanamine is an organic compound with the molecular formula C₁₀H₁₂ClN It is characterized by a cyclobutane ring substituted with a 4-chlorophenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)cyclobutanamine can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenylmagnesium bromide with cyclobutanone, followed by reductive amination. The reaction typically requires a solvent such as tetrahydrofuran and a reducing agent like sodium borohydride .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)cyclobutanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)cyclobutanamine
  • 1-(4-Fluorophenyl)cyclobutanamine
  • 1-(4-Methylphenyl)cyclobutanamine

Comparison: 1-(4-Chlorophenyl)cyclobutanamine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. Compared to its bromine, fluorine, and methyl-substituted analogs, the chlorine-substituted compound may exhibit different chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

1-(4-chlorophenyl)cyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-4-2-8(3-5-9)10(12)6-1-7-10/h2-5H,1,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUYXIXKGQWDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625728
Record name 1-(4-Chlorophenyl)cyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75095-80-6
Record name 1-(4-Chlorophenyl)cyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Chlorophenyl)cyclobutanamine
Reactant of Route 2
1-(4-Chlorophenyl)cyclobutanamine
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1-(4-Chlorophenyl)cyclobutanamine
Reactant of Route 4
1-(4-Chlorophenyl)cyclobutanamine
Reactant of Route 5
1-(4-Chlorophenyl)cyclobutanamine
Reactant of Route 6
1-(4-Chlorophenyl)cyclobutanamine

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